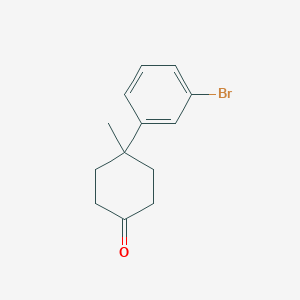

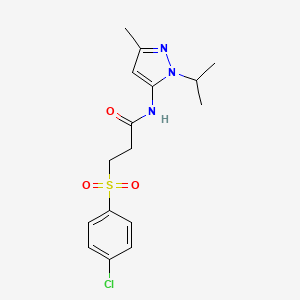

1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(m-tolyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

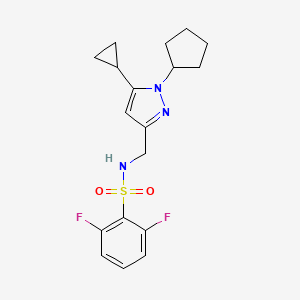

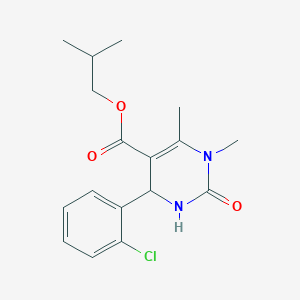

1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(m-tolyl)propan-1-one, also known as 4F-MPH, is a synthetic stimulant drug that belongs to the phenidate class. It is a designer drug that is chemically similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH is known to have a higher potency and longer duration of action than methylphenidate, making it a popular choice among recreational drug users. However, 4F-MPH has also shown potential in scientific research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

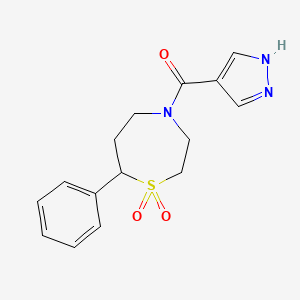

The synthesis and evaluation of compounds for potential use as radioligands in Positron Emission Tomography (PET) imaging have been explored. Specifically, compounds with structures related to azepane derivatives have been investigated for their ability to inhibit norepinephrine reuptake, making them candidates for imaging central norepinephrine transporters (NET) with PET. This research is significant for the development of diagnostic tools in neurology and psychiatry (Schou et al., 2006).

Protein Kinase B Inhibition

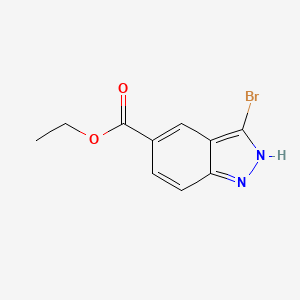

In the realm of oncology, novel azepane derivatives have been synthesized and assessed for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, designed based on molecular modeling studies, have shown potential as plasma-stable and highly active inhibitors, making them relevant for cancer treatment research. The structural optimization of these compounds has been guided by their interactions with PKA, shedding light on the potential therapeutic applications of azepane derivatives (Breitenlechner et al., 2004).

Neurokinin-1 Receptor Antagonism

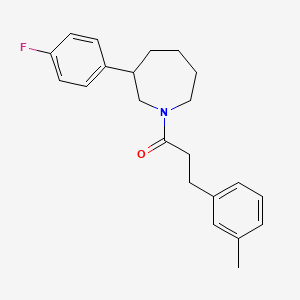

Research has also delved into the development of orally active, water-soluble neurokinin-1 receptor antagonists suitable for both intravenous and oral administration. Azepane derivatives have been identified as high-affinity, orally active h-NK(1) receptor antagonists with significant efficacy in pre-clinical tests relevant to emesis and depression, marking their importance in the development of new psychiatric and antiemetic medications (Harrison et al., 2001).

Photophysical Property Investigation

The study of solvent polarity effects on the photophysical properties of chalcone derivatives, which are structurally related to azepane derivatives, has provided insights into their absorption and fluorescence characteristics. This research contributes to the understanding of intramolecular charge transfer (ICT) interactions and the stabilization of molecules in excited states, which has implications for the development of photophysical and photochemical applications (Kumari et al., 2017).

Fluorophenyl Azides Photochemistry

Exploration of the photochemistry of fluorophenyl azides, including those with azepane rings, has revealed insights into nitrene reactions and ring expansion processes. This research is foundational in understanding the reactivity and potential applications of azepane-containing compounds in synthetic chemistry and materials science (Leyva & Sagredo, 1998).

Eigenschaften

IUPAC Name |

1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO/c1-17-5-4-6-18(15-17)8-13-22(25)24-14-3-2-7-20(16-24)19-9-11-21(23)12-10-19/h4-6,9-12,15,20H,2-3,7-8,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHUMSRKFNOZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(m-tolyl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

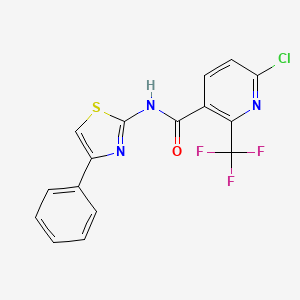

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439787.png)

![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2439792.png)